molecular formula C11H16FNO B13646143 n-(Sec-butyl)-3-fluoro-4-methoxyaniline

n-(Sec-butyl)-3-fluoro-4-methoxyaniline

Cat. No.: B13646143
M. Wt: 197.25 g/mol
InChI Key: UQEMPXDBADWXIN-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-3-fluoro-4-methoxyaniline is a fluorinated aniline derivative characterized by a secondary butyl (sec-butyl) group attached to the amine nitrogen and substituents at the 3-fluoro and 4-methoxy positions on the aromatic ring. Its molecular formula is C₁₁H₁₆FNO, and it has been cataloged under CAS RN 1096888-04-8 . The sec-butyl group introduces steric bulk and moderate lipophilicity, distinguishing it from linear (n-butyl) or branched (isobutyl) analogs .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-butan-2-yl-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C11H16FNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3

InChI Key

UQEMPXDBADWXIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with sec-butyl halide (e.g., sec-butyl bromide) in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(Sec-butyl)-3-fluoro-4-methoxyaniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

  • Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which n-(Sec-butyl)-3-fluoro-4-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity to molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between n-(Sec-butyl)-3-fluoro-4-methoxyaniline and related compounds:

Compound Name Substituents Biological Activity/Application Key Findings Reference
This compound -NH(sec-butyl), 3-F, 4-OCH₃ Limited data; potential intermediates Discontinued commercial product
N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d) -NH-(4-fluorobenzyl), 3-F, 4-OCH₃ Anti-tyrosinase, anti-melanogenic 75.4% tyrosinase inhibition at 500 µM; superior to kojic acid
N-[(4-fluorophenyl)methyl]-3-methoxyaniline -NH-(4-fluorobenzyl), 3-OCH₃ Not reported Commercial product (Thermo Scientific)
1,3,5-Triazine derivatives (e.g., 11a–i) 3-fluoro-4-methoxyaniline at triazine core hA1/hA3 adenosine receptor modulation Synthesized via Suzuki coupling; receptor affinity varies with boronic acid substituents

Toxicity Considerations

  • This suggests that sec-butyl groups may influence acute toxicity via respiratory or dermal pathways.
  • Fluorinated Anilines : Fluorine substitution generally reduces metabolic degradation but may increase bioaccumulation risks .

Biological Activity

N-(Sec-butyl)-3-fluoro-4-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a methoxy group and a fluoro group attached to an aniline base. The sec-butyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. This compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications.

Research indicates that this compound acts primarily as an inhibitor of anaplastic lymphoma kinase (ALK), a critical target in various cancers. In vitro studies have demonstrated that this compound can inhibit ALK enzymatic activity with varying potency, suggesting its potential as a therapeutic agent in cancer treatment .

Interaction with Biological Targets

The presence of the sec-butyl group and fluorine atom in the compound significantly influences its binding affinity and selectivity towards ALK. Modifications to the nitrogen atom can alter these interactions, enhancing the compound's efficacy. The fluorine atom increases electron density, which can enhance molecular interactions with biological receptors .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation. For example, studies have reported IC50 values ranging from 22.5 μM to over 100 μM depending on structural modifications and experimental conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-4-methoxyanilineLacks sec-butyl groupSimpler structure; used in various syntheses
N-(tert-butyl)-3-fluoro-4-methoxyanilineContains tert-butyl instead of sec-butylDifferent steric properties affecting reactivity
4-Methoxy-3-fluoroanilineNo alkyl substitution on nitrogenMore polar; different biological activity profile
N,N-Diethyl-3-fluoro-4-methoxyanilineDiethyl substitution on nitrogenIncreased lipophilicity; potential for different pharmacokinetics

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the sec-butyl substitution in enhancing lipophilicity and enzyme inhibition .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Inhibition of ALK in Cancer Models : A study demonstrated that this compound effectively inhibited ALK phosphorylation in KARPAS-299 xenograft models, showcasing its potential as an anti-cancer agent .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using Cell Counting Kit-8 assays, confirming its ability to induce apoptosis in a dose-dependent manner .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that modifications to the compound could enhance its stability and solubility, factors critical for drug development .

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